molecular formula C24H21ClN4O B3548519 6-CHLORO-4-PHENYL-3-[4-(2-PYRIDYL)PIPERAZINO]-2(1H)-QUINOLINONE

6-CHLORO-4-PHENYL-3-[4-(2-PYRIDYL)PIPERAZINO]-2(1H)-QUINOLINONE

Cat. No.: B3548519
M. Wt: 416.9 g/mol
InChI Key: PWIJPZHKOASTAK-UHFFFAOYSA-N
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Description

6-Chloro-4-phenyl-3-[4-(2-pyridyl)piperazino]-2(1H)-quinolinone is a heterocyclic compound featuring a quinolinone core substituted with a chlorine atom at position 6, a phenyl group at position 4, and a 4-(2-pyridyl)piperazinyl moiety at position 2. The compound’s piperazinyl-pyridyl side chain may enhance binding affinity to biological targets, such as enzymes or receptors involved in pathogen proliferation.

Properties

IUPAC Name

6-chloro-4-phenyl-3-(4-pyridin-2-ylpiperazin-1-yl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O/c25-18-9-10-20-19(16-18)22(17-6-2-1-3-7-17)23(24(30)27-20)29-14-12-28(13-15-29)21-8-4-5-11-26-21/h1-11,16H,12-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIJPZHKOASTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-3-[4-(2-pyridyl)piperazino]-2(1H)-quinolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the quinolinone core in the presence of a Lewis acid catalyst.

    Attachment of the Pyridyl Group: The pyridyl group can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate compound.

    Formation of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-phenyl-3-[4-(2-pyridyl)piperazino]-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.

Major Products

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which may exhibit different chemical and biological properties.

Scientific Research Applications

6-Chloro-4-phenyl-3-[4-(2-pyridyl)piperazino]-2(1H)-quinolinone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-3-[4-(2-pyridyl)piperazino]-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity/Findings Source ID
6-Chloro-2-(2-methylphenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline 2-methylphenyl (C2), pyrimidinyl-piperazinyl (C4) 473.93 Not explicitly reported; structural focus
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone 7-chloro (quinoline), difluorocyclohexyl (piperazine) 393.45 Antimalarial potential (IC50 not specified)
7-Chloro-3-methyl-2-{4-[4-(trifluoromethoxy)benzyl]phenyl}quinolin-4(1H)-one 7-chloro, trifluoromethoxy-benzyl (C2) 472.89 IC50 = 31 nM (P. falciparum 3D7 strain)
6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]quinolin-2(1H)-one Trimethoxyphenylpropenoyl (C3) 517.94 Enhanced lipophilicity; anticancer potential

Detailed Analysis:

Substituent Effects on Bioactivity The target compound’s C3 4-(2-pyridyl)piperazino group differentiates it from analogues like CK-2-68 (), which has a bulkier bisaryl group at C2. While CK-2-68 exhibits potent antiplasmodial activity (IC50 = 31 nM), the pyridyl-piperazino substituent in the target compound may improve solubility or reduce metabolic vulnerability compared to alkyl or trifluoromethoxy groups . highlights a related 7-chloro-quinoline derivative with a difluorocyclohexyl-piperazine moiety. Though its activity is unspecified, the fluorine atoms likely enhance metabolic stability, a feature absent in the target compound .

Synthetic and Structural Nuances Compounds like QH-05 () incorporate hydrazine derivatives, which are absent in the target molecule. Hydrazine groups are often associated with cytotoxicity, suggesting the target compound’s piperazino-pyridyl chain may offer a safer profile .

Pharmacokinetic and Physicochemical Properties The target compound’s molecular weight (≈430 g/mol) and chlorine-phenyl core align with Lipinski’s rules for drug-likeness, similar to analogues in and . However, the pyridyl-piperazino group may introduce basicity, influencing plasma protein binding or tissue distribution .

Research Findings and Data Gaps

  • Antimalarial Activity: While CK-2-68 () sets a high benchmark for antiplasmodial activity, the target compound’s efficacy remains unquantified.
  • Toxicity and Selectivity: Unlike hydrazine-containing analogues (), the target compound’s piperazino-pyridyl group may reduce toxicity risks, but in vitro cytotoxicity assays are absent in current literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-CHLORO-4-PHENYL-3-[4-(2-PYRIDYL)PIPERAZINO]-2(1H)-QUINOLINONE
Reactant of Route 2
Reactant of Route 2
6-CHLORO-4-PHENYL-3-[4-(2-PYRIDYL)PIPERAZINO]-2(1H)-QUINOLINONE

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